2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide
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Overview
Description
2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide is a complex organic compound with the molecular formula C16H24N4O2S3 and a molecular weight of 400.587 g/mol . This compound is known for its unique structure, which includes an isothiazole ring and a diethylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide typically involves multiple steps. One common method includes the reaction of 4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazole with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- 2-[(4-cyano-3-{[2-oxo-2-(2-pyridinylamino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-pyridinyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide is unique due to its specific structural features, such as the presence of the diethylamino group and the isothiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[[4-cyano-3-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S3/c1-5-19(6-2)13(21)10-23-15-12(9-17)16(25-18-15)24-11-14(22)20(7-3)8-4/h5-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRZTICEILFXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(=NS1)SCC(=O)N(CC)CC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-83-6 |
Source
|
Record name | 2-[(4-CYANO-3-{[2-(DIETHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N,N-DIETHYLACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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